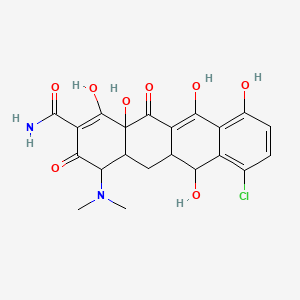
Deganol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Epidemethylchlortetracycline is a derivative of the tetracycline class of antibiotics. It is characterized by its molecular formula C21H21ClN2O8 and a molecular weight of approximately 464.85 g/mol . This compound is known for its broad-spectrum antibacterial properties, making it effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epidemethylchlortetracycline typically involves the modification of chlortetracycline. The process includes the selective removal of a methyl group from the chlortetracycline molecule. This demethylation is achieved through a series of chemical reactions, often involving reagents such as sodium borohydride and hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of 4-Epidemethylchlortetracycline follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions: 4-Epidemethylchlortetracycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .
Reduction: The compound can be reduced using agents such as , leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
4-Epidemethylchlortetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the chemical behavior of tetracyclines.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Mechanism of Action
The mechanism of action of 4-Epidemethylchlortetracycline involves its binding to the bacterial ribosome. This binding inhibits the addition of amino acids to the growing peptide chain, effectively halting protein synthesis. The compound competes for the A site of the ribosome, preventing the attachment of tRNA carrying amino acids. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
Comparison with Similar Compounds
- Chlortetracycline
- Demeclocycline
- Tetracycline
- Oxytetracycline
Comparison: 4-Epidemethylchlortetracycline is unique due to its specific structural modifications, which confer distinct antibacterial properties. Compared to chlortetracycline, it has a higher affinity for the bacterial ribosome, making it more effective against certain resistant strains. Demeclocycline and tetracycline share similar mechanisms of action but differ in their pharmacokinetics and spectrum of activity .
Properties
CAS No. |
127-33-3 |
|---|---|
Molecular Formula |
C21H21ClN2O8 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31) |
InChI Key |
GUXHBMASAHGULD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


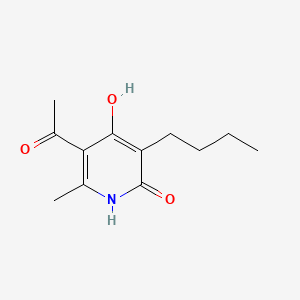
![8,8-dimethyl-5-(3-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381921.png)
![1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate](/img/structure/B13381922.png)
![2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13381924.png)
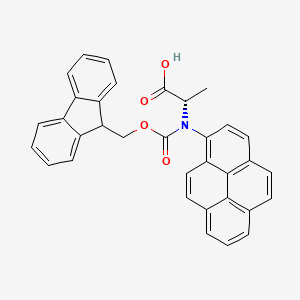
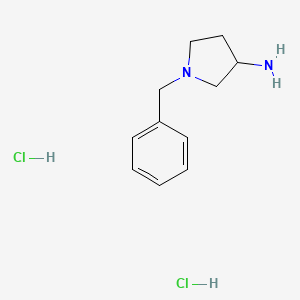
![N'-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B13381950.png)
![N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13381952.png)
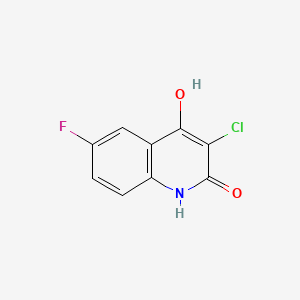
![ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13381958.png)
![17-(6-Methoxy-2,5,5-trimethyloxan-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13381970.png)
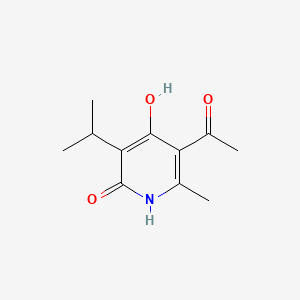
![ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13381978.png)
![2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B13381994.png)
